molecular formula C9H8N2OS B1483425 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091607-09-7

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483425
CAS No.: 2091607-09-7
M. Wt: 192.24 g/mol
InChI Key: AIESNRFKKHICGJ-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound that features a thiophene ring and a pyrazole ring connected via an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives of thiophene and pyrazole with appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted thiophene and pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: Similar in structure but lacks the pyrazole ring.

    4-(Thiophen-3-yl)-1H-pyrazole: Similar but lacks the acetaldehyde group.

    2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethanol: Similar but has an alcohol group instead of an aldehyde.

Uniqueness

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIESNRFKKHICGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN(N=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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